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Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)phenol

Cat. No.: B112647 Get Quote

Introduction: 2-Amino-4-(trifluoromethyl)phenol is an aromatic organic compound with the

molecular formula C₇H₆F₃NO. It serves as a key building block in the synthesis of various

pharmaceuticals and agrochemicals, owing to the presence of the trifluoromethyl group which

can enhance metabolic stability and binding affinity of target molecules. A thorough

understanding of its spectroscopic properties is essential for its identification, characterization,

and quality control in research and development settings. This technical guide provides a

detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-Amino-4-(trifluoromethyl)phenol, along with the methodologies

for their acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Amino-4-
(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2-Amino-4-(trifluoromethyl)phenol were not readily

available in publicly accessible databases at the time of this guide's compilation. Therefore,

predicted NMR data is provided below. These predictions are based on computational models

and should be used as a reference guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)phenol
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~7.1 - 7.3 d 1H Ar-H

~6.9 - 7.1 dd 1H Ar-H

~6.8 - 6.9 d 1H Ar-H

~4.5 - 5.5 br s 2H -NH₂

~8.5 - 9.5 br s 1H -OH

Solvent: CDCl₃. Predicted using computational software.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)phenol

Chemical Shift (δ) [ppm] Assignment

~145 - 150 C-OH

~135 - 140 C-NH₂

~125 - 130 C-CF₃

~122 - 127 (q) -CF₃

~115 - 120 Ar-CH

~110 - 115 Ar-CH

~105 - 110 Ar-CH

Solvent: CDCl₃. Predicted using computational software. The trifluoromethyl carbon appears as

a quartet due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for 2-Amino-4-(trifluoromethyl)phenol
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Wavenumber (cm⁻¹) Intensity Assignment

3385, 3313 Strong, Sharp
N-H stretching (asymmetric

and symmetric)

~3300 - 3500 Broad O-H stretching

1633, 1604, 1573 Medium C=C aromatic ring stretching

1508 Medium N-H bending

1463 Medium C-H bending

1376, 1336 Strong C-F stretching

1274 Strong C-O stretching

1072, 859 Medium C-H out-of-plane bending

Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data for 2-Amino-4-(trifluoromethyl)phenol

m/z Relative Intensity Assignment

177 High [M]⁺ (Molecular Ion)

178.1 - [M+H]⁺

158 Moderate [M - F]⁺ or [M - NH]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-(trifluoromethyl)phenol in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).

The sample should be fully dissolved.
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Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean 5

mm NMR tube to remove any particulate matter.

Acquisition:

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a

more concentrated sample may be necessary.

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an

internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and

pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving

the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample compartment or

the pure KBr pellet.

Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The

instrument software will automatically ratio the sample spectrum to the background spectrum

to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is

typically dissolved in a volatile solvent.

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which involves

bombarding the sample with a high-energy electron beam to generate the molecular ion and
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fragment ions. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI)

are often used, which typically produce the protonated molecule [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-(trifluoromethyl)phenol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-
(trifluoromethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112647#spectroscopic-data-of-2-amino-4-
trifluoromethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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